2-nitrostrychnidin-10-one
Description
Strychnidin-10-one, commonly known as strychnine (CAS 57-24-9), is a highly toxic alkaloid derived from the seeds of Strychnos nux-vomica. Its structure consists of a polycyclic framework with a ketone group at position 10 and a tertiary amine at position 2 . The compound "2-nitrostrychnidin-10-one" hypothetically refers to a nitro-substituted derivative of strychnine, where a nitro (-NO₂) group replaces a hydrogen atom at position 2. These derivatives are typically synthesized for pharmacological studies or toxicological profiling, leveraging the nitro group's electron-withdrawing effects to alter reactivity and biological activity.
Properties
IUPAC Name |
10-nitro-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-18-9-16-19-13-8-17-21(4-5-22(17)10-11(13)3-6-28-16)14-7-12(24(26)27)1-2-15(14)23(18)20(19)21/h1-3,7,13,16-17,19-20H,4-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXISQSCVEHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrostrychnidin-10-one typically involves the nitration of strychnidin-10-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and to ensure the safety of the process. The final product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Nitrostrychnidin-10-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form different oxidation products depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Reduction: Formation of 2-amino-strychnidin-10-one.
Oxidation: Formation of various oxidation products depending on the conditions.
Substitution: Formation of substituted strychnidin-10-one derivatives.
Scientific Research Applications
2-Nitrostrychnidin-10-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-nitrostrychnidin-10-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Strychnine derivatives vary widely in substituents, influencing their physicochemical properties, toxicity, and applications. Below is a comparative analysis of key analogs:
Nitro-Substituted Derivatives
- Strychnine Picrate (CAS 52714-96-2): A 1:1 compound with 2,4,6-trinitrophenol (picric acid). The picrate group enhances molecular stability and toxicity, with reported use in histology as a fixative .
Halogenated Derivatives
- Strychnine Hydriodide (CAS 52748-69-3): The iodine substituent increases molecular weight (MW = 550.2 g/mol) and may reduce volatility, impacting environmental persistence .
- Strychnine Dichromate (CAS 6424-33-5): A chromium-containing derivative with oxidative properties, historically used in analytical chemistry .
Oxygenated Derivatives
- Strychnine Sulfate (CAS 60491-10-3): A pentahydrate form (MW = 857.0 g/mol) with improved water solubility, commonly used in rodenticides .
Complex Salts
- Strychnine Trifluoroacetate (CAS 60723-49-1): The trifluoroacetyl group enhances lipophilicity, possibly increasing blood-brain barrier penetration .
- Strychnine Methylarsonate (CAS 80879-64-7): An organoarsenic compound with dual toxicity mechanisms, reflecting both strychnine and arsenic toxicity .
Research Findings and Toxicity Profiles
Toxicity Mechanisms
Strychnine derivatives primarily act as glycine receptor antagonists in the central nervous system, inducing hyperexcitability, muscle spasms, and respiratory failure . Nitro-substituted analogs like strychnine picrate amplify toxicity due to synergistic effects between the nitro group and the strychnine core .
Environmental Impact
The U.S. EPA categorizes strychnine and its salts under EPCRA Section 313, requiring reporting due to their persistence, bioaccumulation, and acute toxicity (e.g., LC₅₀ < 5 mg/kg in rodents) . Nitro derivatives, such as strychnine nitrite, may degrade into reactive nitrogen species, contributing to soil and water contamination .
Pharmacological Studies
- Strychnine Sulfate : Used in low doses for CNS stimulation in veterinary medicine, but human applications are obsolete due to narrow therapeutic indices .
- Strychnine Trifluoroacetate : Investigated for enhanced bioavailability in experimental neurotoxicity models .
Data Tables
Table 1: Key Strychnine Derivatives and Properties
Table 2: EPA-Listed Toxic Strychnine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
